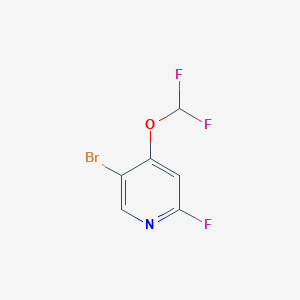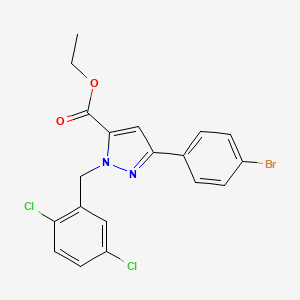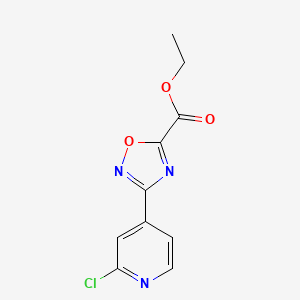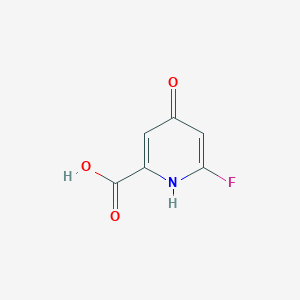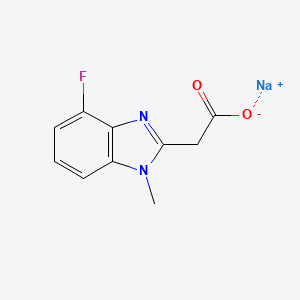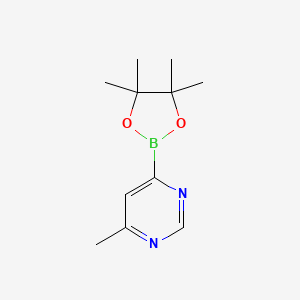
3-Isocyanatobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatobenzaldehyde is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzaldehyde, where an isocyanate group (-NCO) is attached to the benzene ring at the meta position relative to the aldehyde group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzaldehyde with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H4(CHO)NH2} + \text{COCl2} \rightarrow \text{C6H4(CHO)NCO} + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer and more scalable methods. For instance, the use of triphosgene as a phosgene substitute can be employed to minimize the hazards associated with phosgene gas. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary or secondary amines under mild conditions.
Cycloaddition: Reagents like azides or alkynes under thermal or catalytic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Ureas: Formed from nucleophilic addition of amines.
Heterocycles: Formed from cycloaddition reactions.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction of the aldehyde group, respectively.
Scientific Research Applications
3-Isocyanatobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and resins with specific properties.
Biological Studies: Utilized in the synthesis of bioactive compounds for medicinal chemistry research.
Industrial Applications: Used in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.
Mechanism of Action
The mechanism of action of 3-isocyanatobenzaldehyde primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of ureas, carbamates, and thiocarbamates, respectively. The aldehyde group can also participate in various reactions, including nucleophilic addition and oxidation-reduction processes.
Comparison with Similar Compounds
Benzaldehyde: Lacks the isocyanate group and is less reactive towards nucleophiles.
4-Isocyanatobenzaldehyde: Similar structure but with the isocyanate group at the para position.
2-Isocyanatobenzaldehyde: Similar structure but with the isocyanate group at the ortho position.
Uniqueness: 3-Isocyanatobenzaldehyde is unique due to the position of the isocyanate group, which influences its reactivity and the types of reactions it can undergo. The meta position provides distinct steric and electronic properties compared to the ortho and para isomers, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C8H5NO2 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-isocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-5H |
InChI Key |
YZHNCATVKSQQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


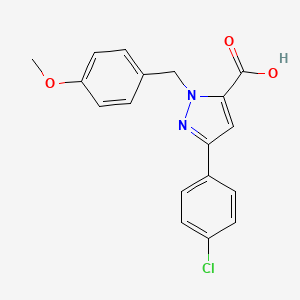

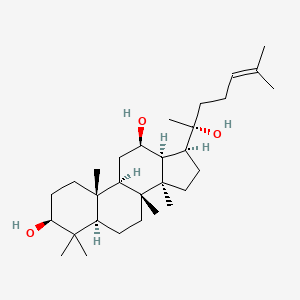

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid](/img/structure/B14862699.png)
